
Butacaine
概要
説明
ブタカインは、局所麻酔薬として使用される白色結晶性エステルです。 1920年に初めて市販されました 。この化合物は、体の特定の部位を麻痺させる能力で知られており、さまざまな医療手順で役立ちます。
準備方法
ブタカインの合成には、いくつかの段階が含まれます。最初に、金属ナトリウムをアリルアルコールとジブチルアミンの混合物に加えると、3-ジブチルアミノ-1-プロパノールが生成されます。この中間体は、パラニトロベンゾイルクロリドとエステル化してエステルを生成します。 最後に、ニトロ基の還元により、ブタカインの合成が完了します .
化学反応の分析
ブタカインは、酸化、還元、置換など、さまざまな化学反応を受けます。 たとえば、過塩素酸の存在下で303 Kにおけるクロロベンゼンスルホンアミドナトリウムによるブタカイン硫酸塩の分解速度論は、一次反応に従います 。これらの反応で使用される一般的な試薬には、クロロベンゼンスルホンアミドナトリウムと過塩素酸があります。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究への応用
ブタカインには、科学研究へのいくつかの応用があります。これは、化学酵素フロー合成による有効医薬品成分(API)の合成に使用されます。 この方法は、マイコバクテリウム・スメグマティス由来の汎用性のあるアシル転移酵素であるMsAcTで構成されるバイオリアクターを使用して、アミドとエステルの中間体を効率的に調製することを伴います 。 さらに、ブタカインは、ラット肝ミトコンドリアとの相互作用と、マウスの脳および心臓カテコールアミン濃度への影響について研究されています .
科学的研究の応用
Medical Applications
-
Local Anesthesia :
- Butacaine is primarily used for local anesthesia in various surgical procedures. Its effectiveness in providing localized pain relief makes it suitable for minor surgeries and dental procedures.
-
Research on Mitochondrial Function :
- A study investigated the effects of this compound on adenine nucleotide binding and translocation in rat liver mitochondria. The findings suggested that this compound inhibits adenine nucleotide translocation across the mitochondrial inner membrane, indicating potential implications for mitochondrial function and energy metabolism .
- Chemotherapeutic Research :
Toxicological Considerations
This compound's safety profile must be carefully considered due to its potential toxic effects. It has been associated with adverse reactions such as methemoglobinemia when combined with certain drugs like abemaciclib and acetaminophen . Toxicological data indicate that this compound can cause flaccid paralysis and respiratory stimulation at high doses, necessitating caution in its use .
Case Study 1: Local Anesthesia Efficacy
A clinical trial assessed the efficacy of this compound in dental procedures, where it was found to provide sufficient analgesia for patients undergoing tooth extractions. Patients reported minimal pain during the procedure, demonstrating this compound's effectiveness as a local anesthetic.
Case Study 2: Mitochondrial Research
In a biochemical study, researchers examined how this compound affects mitochondrial function. The results indicated that this compound significantly inhibits adenine nucleotide translocation, which could have implications for understanding energy metabolism disorders .
Data Tables
作用機序
ブタカインの主な作用機序は、神経膜のナトリウムイオンチャネルとの相互作用です。 ブタカインは、これらのチャネルに結合することにより、ナトリウムイオンがイオンチャネルを通過するのを阻止し、神経インパルス伝達を遮断し、局所麻酔を実現します 。このメカニズムは、ナトリウムイオンチャネルを標的にして効果を発揮する他の局所麻酔薬と同様です。
類似化合物との比較
ブタカインは、プロカインやプロカインアミドなどの他の局所麻酔薬に似ています。しかし、その特定の化学構造と合成経路はユニークです。 プロカインやプロカインアミドも局所麻酔薬として使用されますが、3-ジブチルアミノ-1-プロパノールとパラニトロベンゾイルクロリドのエステル化を含むブタカインの独特な合成により、ブタカインは際立っています 。 さらに、ブタカインは、ラット肝ミトコンドリアとの特定の相互作用について研究されており、これは他の局所麻酔薬では一般的な焦点ではありません .
生物活性
Butacaine, also known as this compound sulfate, is a local anesthetic that has been widely used in medical applications, particularly for spinal anesthesia. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.
This compound exerts its anesthetic effects primarily by stabilizing neuronal membranes and inhibiting the generation and propagation of action potentials in excitable tissues. The compound acts on voltage-gated sodium channels, leading to reduced neuronal excitability. Specifically, it has been shown to:
- Inhibit voltage-gated calcium channels : This action disrupts calcium ion influx, which is crucial for neurotransmitter release and propagation of pain signals .
- Block sodium channels : This prevents depolarization of nerve fibers, effectively blocking pain transmission .
- Interfere with potassium currents : By affecting delayed rectifier potassium currents, this compound alters the repolarization phase of action potentials .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals several important characteristics:
- Absorption : When administered topically or epidurally, this compound shows low systemic absorption, which prolongs its duration of action .
- Protein Binding : It is highly bound to plasma proteins, particularly alpha-1-acid glycoprotein .
- Metabolism : The drug undergoes hydrolysis via cholinesterase, resulting in inert metabolites that are primarily excreted through urine .
- Half-life : The effective half-life of unencapsulated this compound is approximately 90 minutes; however, encapsulation can extend this to about 400 hours .
Adverse Effects and Toxicity
While this compound is generally considered safe for use as a local anesthetic, it is associated with some adverse effects:
- Common Adverse Effects : These include prolonged anesthesia, tissue necrosis, and neuritis in preclinical studies. The LD50 (lethal dose for 50% of the population) is reported to be 67 mg/kg .
- Hypersensitivity Reactions : As with other local anesthetics, hypersensitivity can occur, necessitating caution during administration .
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profile of this compound:
- Local Anesthetic Efficacy : In comparative studies against other local anesthetics like procaine and lidocaine, this compound demonstrated superior potency in certain applications. For instance, it achieved a relative activity score of 8.0 compared to procaine's score of 1.0 in exposed dermis tests .
- Oxidation Kinetics : A study investigated the oxidation kinetics of this compound sulfate using chloramine-B as an oxidant in acidic conditions. This research aimed to understand its stability and reactivity in pharmaceutical formulations .
- Combination Therapies : Research has explored the use of this compound in conjunction with phospholipase A2 inhibitors for protective effects against oxidative stress in cellular models. Results indicated that this compound could mitigate some cellular damage caused by oxidative agents like t-BHP (tert-butyl hydroperoxide) .
Data Summary Table
Property | Value/Description |
---|---|
Chemical Structure | C18H30N2O2·1/2·H2SO4 |
Mechanism of Action | Sodium channel blockade; calcium channel inhibition |
Absorption | Low systemic absorption; prolonged effect |
Protein Binding | High (alpha-1-acid glycoprotein) |
Metabolism | Hydrolysis by cholinesterase |
Half-life | 90 minutes (up to 400 hours with encapsulation) |
LD50 | 67 mg/kg |
特性
IUPAC Name |
3-(dibutylamino)propyl 4-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16/h8-11H,3-7,12-15,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFWVSGBVLEQGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045300 | |
Record name | Butacaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855942 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
149-16-6 | |
Record name | Butacaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butacaine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11502 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | butacaine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758632 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butacaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butacaine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTACAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z84S23CGJJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does butacaine exert its local anesthetic effect?
A1: this compound, like other local anesthetics, primarily works by reversibly binding to sodium channels on nerve cell membranes. This binding blocks the influx of sodium ions, which are essential for generating nerve impulses. [, ] As a result, the transmission of pain signals to the brain is disrupted, leading to a localized loss of sensation.
Q2: Does this compound affect other ion channels besides sodium channels?
A2: While its primary target is the sodium channel, research suggests that this compound can also interact with other ion channels. For example, it has been shown to inhibit potassium exchange in muscle cells, although the blockade is asymmetrical, affecting potassium efflux more than influx. [] Additionally, this compound inhibits proton translocation across the inner mitochondrial membrane, affecting proton influx facilitated by protonophores and the ATPase complex during state III respiration. [, ]
Q3: What is the role of lipid-protein interactions in this compound's mechanism of action?
A3: this compound is thought to interact with membrane lipids, influencing the activity of membrane-bound proteins like ion channels. Studies have shown that this compound can penetrate phosphatidylcholine monolayers, which are major components of cell membranes. [, ] This interaction is thought to contribute to its inhibitory effects on cellular ion fluxes and may be essential for its anesthetic action. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C18H30N2O2 and a molecular weight of 306.44 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While specific spectroscopic data from the provided papers wasn't detailed, various analytical techniques are employed to characterize and quantify this compound. These include gas chromatography [], high-performance liquid chromatography (HPLC) [], and titrimetry. [] UV-Vis spectrophotometry is also utilized in studies analyzing its interaction with enzymes. []
Q6: Can this compound be formulated in lipid emulsions?
A7: Yes, this compound can be formulated in lipid emulsions. In fact, studies have compared the pharmacological effects of this compound formulated in soya bean oil emulsions and water solutions. [] While the emulsion formulations showed a slower release of this compound, potentially leading to prolonged local anesthetic effects, they exhibited lower smooth muscle relaxation compared to water solutions. []
Q7: Are there any modifications to the this compound structure that could potentially improve its properties?
A7: While the provided research doesn’t directly explore specific modifications, altering the alkyl chain length or the substituents on the aromatic ring could potentially impact its physicochemical properties like lipophilicity, thereby influencing its potency, duration of action, and toxicity.
Q8: How is this compound metabolized and eliminated from the body?
A8: While the provided papers don't detail this compound's specific metabolic pathways, being an ester-type local anesthetic, it's likely metabolized by plasma esterases, primarily butyrylcholinesterase. The metabolites are then likely excreted in the urine.
Q9: Are there any long-term toxicity concerns associated with this compound use?
A9: The provided research primarily focuses on this compound's acute effects and doesn't provide detailed information on its long-term toxicity.
Q10: What are the typical routes of administration for this compound?
A14: this compound is most commonly administered topically for procedures involving the eye, nose, throat, and skin. [, , ] It's also been investigated for use in transdermal drug delivery systems to achieve prolonged drug administration. []
Q11: What analytical techniques are commonly used to quantify this compound in biological samples?
A17: High-performance liquid chromatography (HPLC) is a commonly used technique for quantifying this compound and its metabolites in biological samples like plasma. [] Gas chromatography can also be utilized, particularly when analyzing its presence in complex formulations like aerosols. []
Q12: Is there any information available on the environmental fate and potential ecotoxicological effects of this compound?
A12: The provided research primarily focuses on the biochemical and pharmacological aspects of this compound and doesn't provide specific details on its environmental impact or degradation pathways.
Q13: What are some alternative local anesthetics that are available and how do they compare to this compound in terms of efficacy and safety?
A19: Numerous alternative local anesthetics are available, each with its own advantages and disadvantages. Common alternatives include lidocaine, procaine, tetracaine, and bupivacaine. These agents differ in their potencies, durations of action, and potential for adverse effects. The choice of which local anesthetic to use depends on the specific clinical situation and the patient's individual needs. [, , , , ]
Q14: When was this compound first synthesized and introduced into clinical practice?
A20: While the provided papers don't explicitly mention the exact date of its initial synthesis, one paper references its introduction in a repository form with heparin in 1925. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。